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Compound of Interest

Compound Name: CHF-6523

Cat. No.: B15577009 Get Quote

For Researchers, Scientists, and Drug Development Professionals

CHF-6523 is a novel inhaled, selective phosphoinositide 3-kinase δ (PI3Kδ) inhibitor developed

for the treatment of chronic obstructive pulmonary disease (COPD).[1][2] This guide provides a

detailed comparison of the safety pharmacology and toxicology profile of CHF-6523 with its

peers, including other inhaled PI3Kδ inhibitors and inhaled phosphodiesterase 4 (PDE4)

inhibitors, supported by available preclinical and clinical data.

Executive Summary
CHF-6523 has demonstrated a promising preclinical safety profile, characterized by high

selectivity for PI3Kδ and a lack of significant off-target effects in extensive screening panels.[2]

In vitro and in vivo studies have indicated no major risks to the central nervous, respiratory, or

cardiovascular systems.[2] Furthermore, CHF-6523 was found to be non-mutagenic and well-

tolerated in repeat-dose toxicology studies in rats and dogs.[2] In early clinical trials, CHF-6523
was generally well-tolerated, with the most common adverse event being mild, inhalation-

related cough.[3] This profile compares favorably with other PI3Kδ inhibitors and PDE4

inhibitors, some of which have been associated with systemic side effects or preclinical

toxicology findings that have hindered their development.

In Vitro Safety and Selectivity
A critical aspect of drug development is ensuring high selectivity for the intended target to

minimize off-target effects. CHF-6523 has been extensively profiled for its selectivity against
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other PI3K isoforms and a broad panel of kinases.

Table 1: In Vitro Selectivity Profile of CHF-6523 and Peer PI3Kδ Inhibitors

Compoun
d

Target
pIC50 /
pKia

Selectivit
y vs
PI3Kα

Selectivit
y vs
PI3Kβ

Selectivit
y vs
PI3Kγ

Source

CHF-6523 PI3Kδ pKia: 9.07 ~257-fold ~65-fold ~105-fold [2]

PI3Kα pKia: 6.66 - - - [2]

PI3Kβ pKia: 7.26 - - - [2]

PI3Kγ pKia: 7.05 - - - [2]

Nemiralisib PI3Kδ pKi: 9.9 High High High

GSK22695

57, a

potent and

selective

PI3Kδ

inhibitor(pK

i = 9.9).

AZD8154 PI3Kδ
pIC50: 9.2

(human)
~100-fold ~237-fold

Slightly

less

selective

for δ over γ

[4]

PI3Kγ
pIC50: 9.1

(human)
- - - [4]

PI3Kα
pIC50: 7.2

(human)
- - - [4]

PI3Kβ
pIC50: 5.9

(human)
- - - [4]

Note: Selectivity is calculated from the ratio of IC50 or Ka values. Higher fold values indicate

greater selectivity for PI3Kδ.
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In a comprehensive kinase panel screening of 468 human kinases, CHF-6523 at a

concentration of 1 µM (a concentration that achieves 100% inhibition of PI3Kδ) showed

significant interaction with only two other kinases.[2] Furthermore, in a panel of 68 assays

covering receptors, ion channels, enzymes, and transporters, CHF-6523 did not exhibit any

significant interactions at 1 µM.[2]

Preclinical Safety Pharmacology
Safety pharmacology studies are designed to investigate the potential undesirable

pharmacodynamic effects of a substance on physiological functions in relation to exposure in

the therapeutic range and above.

Table 2: Summary of Preclinical Safety Pharmacology Findings
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Assay CHF-6523
Nemiralis
ib

AZD8154
Roflumila
st

Cilomilas
t

Tanimilas
t
(CHF6001
)

Cardiovasc

ular

(hERG)

No effect

level > 100

μM (GLP

assay)[2]

Showed

some

hERG

activity,

leading to

the

developme

nt of a

follow-up

compound

with

reduced

activity.

Data not

publicly

available.

No

significant

cardiovasc

ular safety

concerns

identified in

a large

analysis of

clinical trial

data.[1][5]

Data not

publicly

available.

Well-

tolerated

with no

cardiovasc

ular signals

in clinical

trials.[6]

Cardiovasc

ular (In

Vivo)

No risks

identified in

in vivo

telemetry

in dogs

after a

single

inhaled

dose.[2]

Induces

concentrati

on-

dependent

increases

in QT

interval in

vivo.

Acceptable

safety

profile in a

Phase 1

clinical

study with

no clinically

significant

drug-

associated

safety

concerns.

[4][7]

No

significant

adverse

cardiovasc

ular events

reported in

preclinical

studies.[8]

Data not

publicly

available.

No

significant

cardiovasc

ular

adverse

events in

clinical

trials.
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Central

Nervous

System

(CNS)

No risks

identified in

safety

pharmacol

ogy

studies.[2]

Data not

publicly

available.

Data not

publicly

available.

No

proconvuls

ant effects

observed

in safety

analyses.

Limited

CNS

penetration

expected

to reduce

side effects

compared

to first-

generation

PDE4

inhibitors.

[9]

Good

tolerability

and safety

profile in

clinical

trials.[10]

Respiratory

System

No risks

identified in

safety

pharmacol

ogy

studies.[2]

Data not

publicly

available.

Data not

publicly

available.

Not a direct

bronchodil

ator.

Improves

lung

function.

[11]

Improves

lung

function.

Toxicology
Repeat-dose toxicology studies are conducted to characterize the toxicological profile of a test

substance following repeated administration.

Table 3: Summary of Repeat-Dose Toxicology Findings
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Compound Species Duration

No-
Observed-
Adverse-
Effect Level
(NOAEL)

Key
Findings

Source

CHF-6523 Rat, Dog 4 weeks

Rat: Safety

margin >200-

fold; Dog:

Safety margin

>150-fold

over

predicted

human dose.

[2]

Well-tolerated

up to high

doses with no

relevant

histological

findings.[2]

[2]

AZD8154 Rat, Monkey 3 months

Rat: 603

µg/kg/day;

Monkey: 56.4

µg/kg/day.[4]

Gastrointestin

al and skin

inflammation

at higher

doses.

Accumulation

of alveolar

macrophages

.[4]

[4]

Roflumilast Rat Not specified Not specified Gastrointestin

al and

cardiac

findings at

doses higher

than for

clinical use.

Roflumilast is

a PDE4

inhibitor, a

non-steroid,

anti-

inflammatory

active

substance

designed to

target both

the systemic

and

pulmonary
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inflammation

associated

with COPD.

Cilomilast
Rat, Mouse,

Monkey
Not specified Not specified

Vasculitis

observed in

rats and mice

at high

doses.

[5]

Tanimilast

(CHF6001)

Rat 14 days 4.4

µmol/kg/day

Well-tolerated

upon topical

administratio

n in animal

models.

When given

topically to

ferrets, no

emesis and

nausea were

evident up to

10-20

µmol/kg,

respectively,

while the

PDE4

inhibitor

GSK-256066

induced

nausea at 1

µmol/kg i.t. A

14-day

inhalation

toxicology

study in rat

showed a no

observed

adverse

effect level

dose of 4.4

µmol/kg/die

for CHF6001,

and lower

than 0.015
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μmol/kg/die

for GSK-

256066.

Genotoxicity
CHF-6523 was evaluated for its potential to cause genetic mutations and chromosomal

damage. It showed no mutagenic, clastogenic, or aneugenic potential in a battery of non-GLP

and GLP assays, including the Ames test.[2]

Clinical Safety
In a three-part, first-in-human study, CHF-6523 was administered to healthy volunteers and

patients with stable COPD.[3] The primary objective was to assess its safety and tolerability.[3]

Key Clinical Safety Findings for CHF-6523:

Adverse Events: Generally well-tolerated. The most frequently reported adverse event was

cough, which was typically mild to moderate and resolved within an hour of dosing.[3] In a

study with COPD patients, 95.2% reported cough as an adverse event.[3]

Serious Adverse Events: No serious adverse events were reported in the initial studies in

healthy volunteers.

Comparative Clinical Adverse Events:

Nemiralisib: Cough was also a common adverse event in clinical trials.[12]

Roflumilast (oral PDE4 inhibitor): Associated with gastrointestinal side effects (diarrhea,

nausea), weight loss, and psychiatric events (insomnia, anxiety, depression).[9][13]

Cilomilast (oral PDE4 inhibitor): Gastrointestinal adverse events were common.[14]

Tanimilast (inhaled PDE4 inhibitor): Showed a good tolerability and safety profile in clinical

trials with no evidence of PDE4 inhibitor class-related side effects.[6][10]

Experimental Protocols
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Detailed methodologies for key safety and toxicology assays are crucial for the interpretation of

results.

hERG Assay (Potassium Channel Blockade)
Objective: To assess the potential of a compound to inhibit the hERG (human Ether-à-go-go-

Related Gene) potassium channel, which can lead to QT interval prolongation and cardiac

arrhythmias.

Methodology: The potential of CHF-6523 to inhibit the hERG channel was assessed in a

GLP-compliant assay.[2] While the specific methodology for CHF-6523 is not detailed in the

public domain, standard practice involves using patch-clamp electrophysiology on cells

stably expressing the hERG channel. Different concentrations of the test compound are

applied to the cells, and the effect on the hERG current is measured. The concentration that

causes 50% inhibition (IC50) is determined. A No-Observed-Effect-Level (NOEL) is the

highest concentration at which no significant inhibition is observed.

Ames Test (Bacterial Reverse Mutation Assay)
Objective: To assess the mutagenic potential of a compound by measuring its ability to

induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Methodology: The Ames test for CHF-6523 was conducted as part of its non-GLP and GLP

genotoxicity screening.[2] The standard protocol involves exposing several strains of S.

typhimurium (e.g., TA98, TA100, TA1535, TA1537) to various concentrations of the test

substance, both with and without a metabolic activation system (S9 mix from rat liver). The

number of revertant colonies (bacteria that have regained the ability to synthesize histidine)

is counted and compared to a negative control. A significant, dose-dependent increase in the

number of revertant colonies indicates a positive (mutagenic) result.

In Vivo Cardiovascular Telemetry
Objective: To continuously monitor cardiovascular parameters (e.g., blood pressure, heart

rate, ECG) in conscious, freely moving animals to detect any adverse effects of a drug

candidate.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 14 Tech Support

https://www.benchchem.com/product/b15577009?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/acs.jmedchem.4c02062
https://www.benchchem.com/product/b15577009?utm_src=pdf-body
https://www.benchchem.com/product/b15577009?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/acs.jmedchem.4c02062
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15577009?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Methodology: For CHF-6523, in vivo telemetry was conducted in dogs after a single inhaled

dose.[2] This typically involves the surgical implantation of a telemetry transmitter that

records and transmits physiological data. After a recovery period, the animals are

administered the test compound, and data is collected continuously for a specified period.

This allows for the assessment of changes in cardiovascular function without the

confounding effects of anesthesia or restraint.

Repeat-Dose Inhalation Toxicology
Objective: To evaluate the potential toxicity of a substance after repeated inhalation exposure

over a defined period.

Methodology: CHF-6523 was administered once-daily via inhalation to rats and dogs for 4

weeks.[2] Such studies involve exposing animals to the test article at multiple dose levels

and a control (air or vehicle). A comprehensive range of endpoints are evaluated, including

clinical observations, body weight, food consumption, clinical pathology (hematology, clinical

chemistry, urinalysis), and, at termination, organ weights and histopathological examination

of all major tissues, with a particular focus on the respiratory tract. The No-Observed-

Adverse-Effect Level (NOAEL) is determined as the highest dose at which no treatment-

related adverse effects are observed.

Signaling Pathways and Experimental Workflows
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Caption: PI3Kδ Signaling Pathway and Inhibition by CHF-6523.
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Caption: Preclinical Safety Testing Workflow for Inhaled Drugs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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